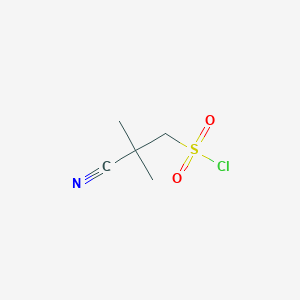

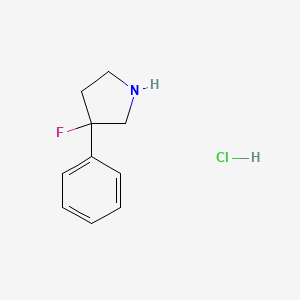

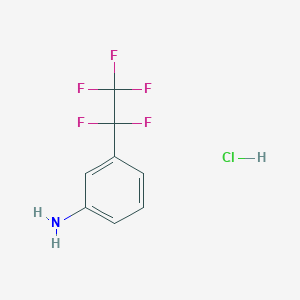

![molecular formula C14H13BrN2S B1448277 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide CAS No. 1820587-66-3](/img/structure/B1448277.png)

3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide

Übersicht

Beschreibung

“3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that thiazol-2(3H)-one derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects2.

Synthesis Analysis

The synthesis of thiazol-2(3H)-one derivatives has been reported in the literature32. The synthesis typically involves reaction of certain precursors under specific conditions. However, the exact synthesis process for “3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide” is not readily available in the literature.

Molecular Structure Analysis

The molecular structure of “3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide” is not explicitly mentioned in the literature. However, thiazol-2(3H)-one derivatives generally contain a thiazole ring, which is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures2.Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide”. However, thiazol-2(3H)-one derivatives have been synthesized via various chemical reactions4.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide” are not readily available in the literature. However, the molecular weight of a similar compound, N-[(2Z)-3-Allylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide, is reported to be 529.633 Da5.Wissenschaftliche Forschungsanwendungen

Therapeutic Versatility and Medicinal Chemistry

Thiazole derivatives, including imidazo[2,1-b]thiazoles, have been investigated extensively for their diverse pharmacological activities. These activities span across various therapeutic areas, reflecting the compound's potential for developing new therapeutic agents. The structural motif of thiazole is integral to many therapeutic agents, underscoring its importance in drug design and development. The review of literature between 2000-2018 highlights the extensive pharmacological activities of imidazo[2,1-b]thiazole derivatives, suggesting their promise for clinical application and the design of novel compounds with improved efficacy (Shareef et al., 2019).

Synthetic Development and Green Methodologies

The synthesis and functionalization of 1,3-thiazolidin-4-ones and related structures have been explored from the mid-nineteenth century to the present day. These efforts highlight the evolution of synthetic methodologies, including green chemistry approaches, to obtain these compounds. The biological potential of these structures, including their application in commercial pharmaceuticals, indicates a promising future in medicinal chemistry (Santos et al., 2018).

Antioxidant and Anti-inflammatory Applications

Benzofused thiazole derivatives have been evaluated for their antioxidant and anti-inflammatory activities. The development of alternative agents in these therapeutic categories is crucial due to the ongoing need for more effective treatments with fewer side effects. The synthesis of these derivatives and their evaluation against various models highlight their potential as novel therapeutic agents (Raut et al., 2020).

Corrosion Inhibition

Imidazoline and its derivatives, including those with thiazole structures, are recognized for their effective corrosion inhibition properties. These compounds are valued for their environmental friendliness, low cost, and efficacy in protecting metals from corrosion, making them relevant in industries such as petroleum (Sriplai & Sombatmankhong, 2023).

Safety And Hazards

Zukünftige Richtungen

The future directions for research on “3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide” and similar compounds could include further investigation into their potential therapeutic effects, such as antidepressant and anticonvulsant activities2. Additionally, more research could be done to fully understand their synthesis, molecular structure, and mechanism of action.

Please note that this analysis is based on the limited information available in the literature and may not fully cover all aspects of “3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide”.

Eigenschaften

IUPAC Name |

3-prop-2-enylbenzo[g][1,3]benzothiazol-2-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S.BrH/c1-2-9-16-12-8-7-10-5-3-4-6-11(10)13(12)17-14(16)15;/h2-8,15H,1,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCWXYULRHKMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C3=CC=CC=C3C=C2)SC1=N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride](/img/structure/B1448201.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene](/img/structure/B1448212.png)

![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1448213.png)

![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)

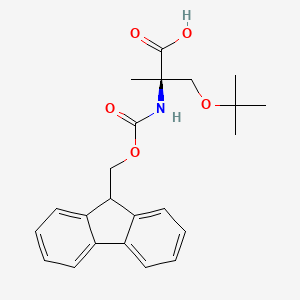

![2-(tert-Butoxycarbonyl)-5-(9H-fluorene-9-ylmethoxycarbonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B1448217.png)